Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine
Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine
This technical guide provides an in-depth physicochemical and synthetic analysis of 2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine , a specialized bis-heterocyclic ether intermediate.[1]
[1]
Executive Summary & Chemical Identity
2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine (CAS: 1494128-88-9) is a functionalized bis-pyridine scaffold characterized by an ether linkage connecting a 2-bromopyridine core to a distal 2-ethylpyridine moiety.[1][2] This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of nicotinic acetylcholine receptor (nAChR) ligands , mGluR modulators , and as a precursor for Positron Emission Tomography (PET) radiotracers via nucleophilic aromatic substitution (
The presence of the 2-bromo "handle" adjacent to the ether linkage creates a unique electronic environment, making the C2 position highly susceptible to nucleophilic attack or metal insertion, while the distal pyridine ring provides a basic site for receptor binding or solubility enhancement.[1]
Chemical Identification
| Property | Detail |
| IUPAC Name | 2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine |
| CAS Number | 1494128-88-9 |
| Molecular Formula | |
| Molecular Weight | 279.13 g/mol |
| SMILES | Brc1ncccc1OCCc2ccccn2 |
| Structural Class | Bis-heteroaryl ether; Halogenated pyridine |
Physicochemical Properties
The physicochemical profile of this compound is dominated by the interplay between the lipophilic bromine atom, the polar ether linkage, and the two basic pyridine nitrogen atoms.[1]
Calculated & Predicted Parameters
Note: Experimental values are limited in public literature; the following are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models based on structural fragments.
| Parameter | Value (Predicted/Est.) | Significance |
| LogP (Octanol/Water) | 2.3 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if optimized.[1] The ether chain balances the polarity of the pyridine rings.[1] |
| pKa (Distal Pyridine) | ~5.2 - 5.4 | The distal pyridine nitrogen remains basic and is likely protonated at physiological pH (7.[1]4) to a small extent. |
| pKa (Core Pyridine) | < 1.0 | The 2-bromo substituent is strongly electron-withdrawing (-I effect), rendering the core pyridine nitrogen non-basic.[1] |
| Topological Polar Surface Area (TPSA) | 45 - 50 Ų | Well within the range for blood-brain barrier (BBB) permeability (< 90 Ų).[1] |
| H-Bond Acceptors | 3 | Two nitrogens, one oxygen.[1] |
| H-Bond Donors | 0 | No -OH or -NH groups.[1] |
Solubility Profile
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Water: Low (< 0.1 mg/mL at neutral pH).[1] Solubility increases significantly at pH < 4 due to protonation of the distal pyridine.[1]
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMSO.[1]
-
Chromatographic Behavior: Typically elutes as a mid-polar compound.[1] In Reverse Phase HPLC (C18), it requires a mobile phase of Water/Acetonitrile (with 0.1% TFA or Formic Acid) to prevent peak tailing caused by the basic nitrogen.[1]
Structural Analysis & Electronic Effects
Understanding the electronic distribution is crucial for predicting reactivity.[1]
-
The 2-Bromo "Warhead": The bromine atom at position 2 is activated by the adjacent pyridine nitrogen.[1] The inductive withdrawal (-I) of the nitrogen makes the C2 carbon electron-deficient, facilitating
reactions (e.g., with or amines).[1] -
The 3-Ethoxy Linker: The oxygen atom at position 3 donates electron density (+M effect) into the pyridine ring, partially counteracting the deactivation by the bromine.[1] However, it also imposes steric constraints on the C2 and C4 positions.[1]
-
The Distal Pyridine: Separated by an ethyl chain, this ring is electronically isolated from the core.[1] It functions primarily as a binding element (pharmacophore) or a solubilizing group.[1]
Structural Visualization (Graphviz)
The following diagram illustrates the electronic connectivity and potential reactive sites.[1]
Figure 1: Structural connectivity and reactivity mapping of 2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine.
Synthetic Methodology
The synthesis of this compound typically employs a convergent strategy, coupling the two pyridine fragments via the ether linkage.[1]
Primary Synthetic Route: Mitsunobu Coupling
The most reliable method involves the coupling of 2-bromo-3-hydroxypyridine with 2-(2-hydroxyethyl)pyridine (2-pyridylethanol).[1]
Protocol:
-
Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), 2-(pyridin-2-yl)ethanol (1.1 eq), Triphenylphosphine (
, 1.2 eq). -
Solvent: Anhydrous THF or Toluene.
-
Azodicarboxylate: DIAD or DEAD (1.2 eq) added dropwise at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 12-24 hours.
-
Workup: Concentrate solvent, triturate with ether/hexane to precipitate triphenylphosphine oxide (
), filter, and purify the filtrate via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Alternative Route: Nucleophilic Alkylation
Direct alkylation using a halo-ethyl pyridine is an alternative if Mitsunobu conditions fail.[1]
-
Reagents: 2-Bromo-3-hydroxypyridine + 2-(2-bromoethyl)pyridine (hydrobromide salt).[1]
-
Base:
or (excess) in DMF or Acetonitrile at 60-80°C.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis via Mitsunobu coupling.
Applications in Drug Development & Radiochemistry[1]
PET Radiotracer Precursor
This compound is a "cold" standard precursor for synthesizing Fluorine-18 labeled radiotracers.[1]
-
Target: Nicotinic Acetylcholine Receptors (nAChR) or mGluR.[1]
-
Transformation: The 2-Bromo group is a leaving group.[1]
-
Reaction:
(Kryptofix) in DMSO at 130°C. -
Product:
2-Fluoro-3-[2-(pyridin-2-yl)ethoxy]pyridine.[1]
Medicinal Chemistry Building Block
The compound serves as a scaffold for:
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to place an aryl group at the C2 position.[1]
-
Buchwald-Hartwig Amination: Replacing the bromine with an amine to generate 2-amino-3-alkoxypyridine derivatives (kinase inhibitor motifs).[1]
Handling, Stability & Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the pyridine ring can oxidize to N-oxide if exposed to air/light for prolonged periods.[1]
-
Stability: Stable in neutral and basic aqueous solutions.[1] Avoid strong acids which may protonate the pyridine and potentially cleave the ether at high temperatures.[1]
-
Safety: Treat as a potential irritant.[1] Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust/vapors.[1]
References
-
Chemical Identity & Catalog Data
-
Synthetic Methodology (General Pyridine Ether Synthesis)
-
D. L. Comins & S. P.[1] Joseph. Pyridine and its Derivatives. In: Comprehensive Heterocyclic Chemistry II, Vol 5. Elsevier, 1996.[1] (Foundational text on pyridine functionalization).
-
Tsunoda, T., et al. "Mitsunobu Reaction."[1] Organic Reactions, 2004.[1] (Standard protocol for ether formation).[1]
-
-
Radiochemical Context (Analogous Structures)
